Fmoc-Aeg(N3)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

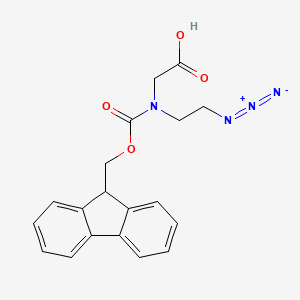

2-[2-azidoethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O4/c20-22-21-9-10-23(11-18(24)25)19(26)27-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17H,9-12H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMPWBUAQAXGFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCN=[N+]=[N-])CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Aeg(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Core Structure and Properties of Fmoc-Aeg(N3)-OH

This compound, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a specialized amino acid derivative crucial for advanced peptide and peptidomimetic synthesis. Its structure incorporates three key functional components: the Fmoc protecting group, an azidoethyl glycine backbone, and a carboxylic acid. This unique combination makes it a valuable reagent in solid-phase peptide synthesis (SPPS) and a versatile building block for introducing azide functionalities for subsequent "click chemistry" reactions.

The fluorenylmethyloxycarbonyl (Fmoc) group provides a base-labile protecting group for the amine, allowing for controlled, stepwise elongation of peptide chains. The core structure, N-(2-azidoethyl)glycine (Aeg), is a non-natural amino acid that introduces an azide group (N3) into the peptide backbone. This azide moiety is the key to its utility in bioorthogonal chemistry, enabling the covalent linkage of the peptide to other molecules bearing an alkyne group through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The terminal carboxylic acid (-OH) allows for its coupling to the free amine of a growing peptide chain on a solid support.

Chemical Structure:

Image Source: MedChemExpress

Physicochemical Data:

| Property | Value |

| Chemical Formula | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 366.37 g/mol |

| CAS Number | 1935981-35-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO). Limited solubility in water. |

Applications in Research and Drug Development

This compound is a pivotal tool for the synthesis of complex biomolecules with tailored properties. Its primary applications lie in the fields of chemical biology, drug discovery, and materials science.

-

Peptide and Peptoid Synthesis: It serves as a building block in SPPS to create peptides and peptoids (N-substituted glycine oligomers) with a site-specific azide handle. These modified peptides can be used to study protein-protein interactions, develop enzyme inhibitors, and create novel therapeutic agents. The introduction of the N-azidoethyl group can also impart unique conformational properties to the peptide backbone.[1]

-

Peptide Nucleic Acid (PNA) Synthesis: this compound and similar azido-functionalized monomers are employed in the synthesis of Peptide Nucleic Acids (PNAs).[2][3] PNAs are synthetic analogs of DNA and RNA with a peptide-like backbone, exhibiting strong and specific binding to nucleic acids. The azide group allows for the post-synthetic modification of PNAs, enabling the attachment of labels, dyes, or drug molecules for diagnostic and therapeutic applications.[4][5]

-

Click Chemistry and Bioconjugation: The azide group is the key functional handle for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity.[6] Peptides and PNAs containing this compound can be readily conjugated to molecules containing a terminal alkyne, such as fluorescent probes, imaging agents, drug payloads, or polyethylene glycol (PEG) chains to improve pharmacokinetic properties.

-

Macrocyclization of Peptides: The azide and an alkyne on the same peptide chain can be used to induce intramolecular cyclization via a click reaction. This is a powerful strategy for creating cyclic peptides, which often exhibit enhanced stability, bioactivity, and cell permeability compared to their linear counterparts.

Experimental Protocols

General Protocol for Coupling of this compound in Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual coupling of this compound onto a resin-bound peptide with a free N-terminal amine. The procedure is based on standard Fmoc-SPPS chemistry using HBTU as the coupling agent.[7][8][9][10]

Materials:

-

Resin-bound peptide with a free N-terminus

-

This compound

-

N,N'-Diisopropylethylamine (DIPEA)

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Solid-phase synthesis vessel

-

Shaker or bubbler for mixing

Procedure:

-

Resin Swelling: Swell the resin-bound peptide in DMF for at least 30 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Mix for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the piperidine treatment for another 5-10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate tube, dissolve this compound (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in a minimal amount of DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Mix the reaction at room temperature for 1-2 hours.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test or other ninhydrin-based test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Resin-Bound Peptide

This protocol describes the on-resin "click" reaction between the azide group of the incorporated Aeg(N3) residue and an alkyne-containing molecule.

Materials:

-

Resin-bound peptide containing the Aeg(N3) residue

-

Alkyne-functionalized molecule of interest

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

DMF or a mixture of DMF/water or DMSO/water

Procedure:

-

Resin Preparation: Swell the resin-bound peptide in the chosen reaction solvent.

-

Preparation of Reagent Solutions:

-

Prepare a stock solution of the alkyne-functionalized molecule in the reaction solvent.

-

Prepare a stock solution of CuSO₄·5H₂O in water.

-

Prepare a fresh stock solution of sodium ascorbate in water.

-

Prepare a stock solution of the THPTA or TBTA ligand in the reaction solvent.

-

-

Click Reaction:

-

To the swollen resin, add the alkyne-functionalized molecule (5-10 equivalents).

-

Add the CuSO₄·5H₂O solution (0.5-1 equivalent).

-

Add the ligand solution (1-2 equivalents relative to copper).

-

Add the sodium ascorbate solution (5-10 equivalents) to initiate the reaction.

-

Mix the reaction at room temperature for 2-12 hours, protected from light.

-

-

Washing:

-

Drain the reaction solution.

-

Wash the resin thoroughly with the reaction solvent, water, and finally DCM.

-

Dry the resin under vacuum.

-

Workflow Visualizations

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Workflow for PNA Monomer Incorporation and Post-Synthetic Modification

Caption: Workflow for incorporating this compound into a PNA sequence and subsequent modification.

References

- 1. Bot Detection [iris-biotech.de]

- 2. Convenient and scalable synthesis of fmoc-protected Peptide nucleic Acid backbone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Flexibility of PNA Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 5. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. peptide.com [peptide.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. biomatik.com [biomatik.com]

- 10. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

Fmoc-Aeg(N3)-OH: A Comprehensive Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the chemical properties and applications of Fmoc-Aeg(N3)-OH, a key building block in modern peptide and peptoid synthesis. This guide details its chemical characteristics, provides a general experimental workflow for its use, and highlights its role in the development of novel therapeutic and research agents.

Core Chemical Properties

This compound, also known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a versatile synthetic amino acid derivative. The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group makes it highly suitable for solid-phase peptide synthesis (SPPS), while the azidoethyl side chain enables its use in bioorthogonal "click chemistry" reactions.[1]

| Property | Value | Source(s) |

| IUPAC Name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2-azidoethyl)glycine | [2][3] |

| Synonyms | Fmoc-N-(2-azidoethyl)glycine, 2-{(2-azidoethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | Iris Biotech GmbH |

| CAS Number | 1935981-35-3 | [1][2] |

| Molecular Formula | C19H18N4O4 | [2] |

| Molecular Weight | 366.38 g/mol | [2] |

| Melting Point | 107 - 113 °C | [1][3] |

| Appearance | White crystalline powder | [1] |

| Purity | ≥95% (typically ≥98% by HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C | [1][3] |

Applications in Synthesis

This compound is a valuable reagent for several advanced chemical synthesis applications:

-

Peptoid Synthesis: Alkylation of the nitrogen on the amide bond with the azidoethyl group allows for the creation of peptoid structures. This modification introduces conformational restraints and allows for backbone derivatization, which can be used to alter properties such as cytotoxicity and receptor selectivity.

-

Peptide Nucleic Acids (PNAs): This compound serves as a potential building block for the construction of customized PNAs.

-

Click Chemistry: The terminal azide group is a key functionality for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This allows for the efficient and specific conjugation of the peptide or peptoid to other molecules, such as fluorescent probes, polymers for drug delivery, or other biomolecules.[1]

-

Macrocyclization: The azide functionality can be used for the design of macrocyclic peptides through intermolecular crosslinking or for backbone stabilization via intramolecular ring-closure.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its specific use in peptide synthesis can be found in the primary literature. A key reference describing the synthesis and application of a similar N-azidoalkylated amino acid is:

-

Fernández-Llamazares, A. I., et al. The Backbone N-(4-Azidobutyl) Linker for the Preparation of Peptide Chimera. Org. Lett.2013 , 15 (17), 4572–4575.

A general protocol for the incorporation of this compound into a peptide sequence using solid-phase peptide synthesis (SPPS) would follow the standard Fmoc chemistry workflow.

General Experimental Workflow for this compound in Solid-Phase Peptide Synthesis

The following diagram illustrates a typical workflow for the incorporation of this compound into a peptide chain using manual or automated solid-phase peptide synthesis.

Signaling Pathways and Logical Relationships

The utility of this compound lies in its ability to introduce a bioorthogonal handle (the azide group) into a peptide or peptoid sequence. This allows for subsequent modification of the molecule without interfering with biological systems. The logical relationship for the application of this compound in, for example, creating a fluorescently labeled peptide for cellular imaging is depicted below.

References

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Aeg(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of N-(9-fluorenylmethoxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH), a valuable building block in peptide and peptoid chemistry. This technical document details a plausible synthetic pathway, purification protocols, and relevant characterization data, compiled to support research and development in the fields of medicinal chemistry and drug discovery.

Introduction

This compound is a key reagent for the introduction of an azido-functionalized aminoethoxy acetic acid moiety into peptides and other molecules. The presence of the azide group allows for subsequent modification via "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile construction of complex molecular architectures, including cyclic peptides and peptidomimetics. The Fmoc protecting group makes it fully compatible with standard solid-phase peptide synthesis (SPPS) methodologies.

Synthesis Pathway

The synthesis of this compound can be envisioned through a multi-step process commencing with the synthesis of the N-(2-aminoethyl)glycine backbone, followed by Fmoc protection and subsequent introduction of the azide functionality. An alternative, and potentially more direct, route involves the synthesis of an azido-precursor followed by Fmoc protection. A plausible and efficient synthetic route is outlined below, based on established chemical transformations.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-(2-aminoethyl)glycine

This procedure is adapted from a patented method for the synthesis of the core backbone structure.

Materials:

-

Ethylenediamine

-

Monochloroacetic acid

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

In a fume hood, slowly add monochloroacetic acid to an excess of ethylenediamine at room temperature with stirring.

-

After the initial exothermic reaction subsides, continue stirring the mixture overnight.

-

Remove the excess ethylenediamine by vacuum distillation to obtain a crude oily product.

-

Dissolve the crude product in a minimal amount of hot DMSO and allow it to cool, inducing crystallization of N-(2-aminoethyl)glycine.

-

Filter the solid, wash with cold diethyl ether, and dry under vacuum.

Synthesis of N-(2-(Fmoc-amino)ethyl)glycine

Materials:

-

N-(2-aminoethyl)glycine

-

9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Diethyl ether

-

Hydrochloric acid (1 M)

Procedure:

-

Dissolve N-(2-aminoethyl)glycine in a 10% aqueous sodium bicarbonate solution.

-

In a separate flask, dissolve Fmoc-OSu in dioxane.

-

Add the Fmoc-OSu solution dropwise to the amino acid solution at 0°C with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(2-(Fmoc-amino)ethyl)glycine.

Synthesis of this compound

This protocol is based on the efficient diazo-transfer reaction reported for analogous Fmoc-amino acids.[1]

Materials:

-

N-(2-(Fmoc-amino)ethyl)glycine

-

Imidazole-1-sulfonyl azide hydrochloride

-

Copper(II) sulfate pentahydrate

-

Potassium carbonate

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Water

Procedure:

-

Dissolve N-(2-(Fmoc-amino)ethyl)glycine in a biphasic mixture of water, methanol, and dichloromethane.

-

Add a catalytic amount of copper(II) sulfate pentahydrate and imidazole-1-sulfonyl azide hydrochloride to the mixture.

-

Adjust the pH of the aqueous layer to approximately 9 with a saturated aqueous solution of potassium carbonate.

-

Stir the biphasic mixture vigorously at room temperature for 18-24 hours.

-

After the reaction is complete (monitored by TLC), dilute the mixture with dichloromethane and separate the layers.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution.

-

The product is in the combined aqueous layers. Wash the combined aqueous layers with diethyl ether.

-

Acidify the aqueous layer to pH 2-3 with concentrated HCl.

-

Extract the product with ethyl acetate.

-

Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Purification

The crude this compound can be purified by column chromatography on silica gel.

Protocol:

-

Prepare a silica gel column packed in a suitable solvent system (e.g., a gradient of methanol in dichloromethane containing a small percentage of acetic acid).

-

Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elute the column with the solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Characterization Data

The following table summarizes the expected characterization data for this compound.

| Parameter | Expected Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 366.37 g/mol |

| Purity (HPLC) | >95% |

| ¹H NMR | Consistent with the proposed structure |

| ¹³C NMR | Consistent with the proposed structure |

| Mass Spectrometry (ESI-MS) | m/z = 367.1 [M+H]⁺, 389.1 [M+Na]⁺ |

| FT-IR (cm⁻¹) | ~2100 (azide stretch) |

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed, albeit composite, protocol for the synthesis and purification of this compound. The described methods are based on well-established and reliable chemical transformations, offering a clear path for researchers to obtain this versatile building block for their work in peptide and peptoid chemistry. Adherence to standard laboratory safety practices is essential when performing these chemical syntheses.

References

An In-depth Technical Guide to the Reactivity and Stability of the Azide Group in Fmoc-Aeg(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aeg(N3)-OH, or N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a crucial building block in modern peptide chemistry and drug development. Its unique structure, featuring a backbone-modifying N-(2-azidoethyl) group, allows for the introduction of an azide moiety into peptides and peptoids. This functional group serves as a versatile chemical handle for a variety of bioorthogonal conjugation reactions, most notably the Nobel Prize-winning "click chemistry". This guide provides a comprehensive overview of the reactivity and stability of the azide group in this compound, offering valuable insights for its effective utilization in research and development.

Core Properties of this compound

| Property | Value |

| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine |

| Synonyms | Fmoc-N-(2-azidoethyl)glycine, 2-{(2-azidoethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid |

| CAS Number | 1935981-35-3 |

| Molecular Formula | C₁₉H₁₈N₄O₄ |

| Molecular Weight | 366.37 g/mol |

| Appearance | White to off-white solid |

| Primary Application | Introduction of an azide group for click chemistry and bioconjugation |

Stability of the Azide Group

The utility of this compound in solid-phase peptide synthesis (SPPS) is critically dependent on the stability of the azide group to the various reagents and conditions employed throughout the synthesis. The azide functionality in this compound is remarkably stable under standard Fmoc-based SPPS protocols.

Stability to Fmoc Deprotection

Stability to Acidic Cleavage

Following the completion of peptide assembly, the synthesized peptide is cleaved from the solid support and side-chain protecting groups are removed. This is typically accomplished using a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) with various scavengers. The azide group of the Aeg(N3) residue is stable to these highly acidic conditions. However, it is crucial to note that the choice of scavengers is critical. The use of sulfur-containing scavengers, such as dithiothreitol (DTT) or ethanedithiol (EDT), should be avoided as they can lead to the reduction of the azide group to an amine[1]. Triisopropylsilane (TIS) and water are commonly used and compatible scavengers.

Reactivity of the Azide Group

The azide group of an incorporated Aeg(N3) residue is a versatile functional handle for a range of chemical transformations. Its primary application lies in bioorthogonal "click chemistry" reactions, which are characterized by their high efficiency, selectivity, and biocompatibility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of click chemistry, forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used for peptide cyclization, labeling with fluorescent probes or other reporter molecules, and the synthesis of peptide-drug conjugates. The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click chemistry reaction that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which reacts spontaneously with an azide. This is particularly advantageous for applications in living systems where the cytotoxicity of copper is a concern.

Reduction to an Amine

The azide group can be readily and chemoselectively reduced to a primary amine. This transformation is useful for introducing a primary amine at a specific position on the peptide backbone for further functionalization. Common methods for azide reduction include treatment with phosphines (e.g., trimethylphosphine or triphenylphosphine) in a Staudinger ligation, or catalytic hydrogenation. The chemoselectivity of azide reduction is a significant advantage, as it can often be achieved in the presence of other reducible functional groups within the peptide.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Sequence using an Automated Peptide Synthesizer

This protocol outlines the general procedure for incorporating this compound into a peptide chain using standard Fmoc-based solid-phase peptide synthesis on an automated synthesizer.

Materials:

-

Fmoc-protected amino acids

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for a specified time according to the synthesizer's protocol (e.g., 2 x 10 minutes).

-

Washing: Wash the resin thoroughly with DMF to remove piperidine and dibenzofulvene-piperidine adduct.

-

Coupling of this compound:

-

Dissolve this compound (3-5 equivalents relative to resin loading), HBTU/HATU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add the activation mixture to the resin and allow to react for the specified coupling time (e.g., 1-2 hours).

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

-

-

Washing: Wash the resin with DMF and DCM.

-

Repeat Cycles: Continue the deprotection, washing, and coupling steps for the subsequent amino acids in the desired sequence.

-

Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

-

Washing and Drying: Wash the resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

-

Cleavage and Deprotection: Treat the resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to collect the peptide pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for performing a CuAAC reaction on a peptide containing an Aeg(N3) residue while it is still attached to the solid support.

Materials:

-

Peptide-resin containing an Aeg(N3) residue

-

Alkyne-functionalized molecule (e.g., fluorescent dye, biotin, small molecule drug)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a ligand to stabilize Cu(I) and accelerate the reaction)

-

N,N-Dimethylformamide (DMF) or a mixture of DMF and water

-

Dichloromethane (DCM)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF.

-

Prepare Reagent Solutions:

-

Dissolve the alkyne-functionalized molecule (5-10 equivalents relative to the peptide) in DMF.

-

Prepare a fresh solution of CuSO₄ (0.5-1 equivalent) in water.

-

Prepare a fresh solution of sodium ascorbate (5-10 equivalents) in water.

-

If using, prepare a solution of THPTA (1-2 equivalents) in water or DMF.

-

-

Reaction Setup:

-

To the swollen resin, add the solution of the alkyne-functionalized molecule.

-

Add the THPTA solution (if used).

-

Add the CuSO₄ solution.

-

Finally, add the sodium ascorbate solution to initiate the reaction.

-

-

Reaction: Gently agitate the reaction mixture at room temperature for 4-12 hours. The reaction can be monitored by taking a small sample of the resin, cleaving the peptide, and analyzing by LC-MS.

-

Washing: After the reaction is complete, wash the resin thoroughly with DMF, water, and DCM to remove excess reagents and copper salts.

-

Cleavage and Purification: Cleave the cyclized peptide from the resin and purify as described in Protocol 1.

References

Commercial Suppliers and Applications of Fmoc-Aeg(N3)-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aeg(N3)-OH, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a versatile bifunctional building block crucial for advanced research in peptide chemistry, drug discovery, and molecular diagnostics. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group for standard solid-phase synthesis, a flexible aminoethylglycine (Aeg) backbone, and a reactive azide (N3) moiety, makes it an invaluable tool for the synthesis of modified peptides, peptoids, and peptide nucleic acids (PNAs). The azide group serves as a chemical handle for "click chemistry," enabling the straightforward and efficient conjugation of peptides and related structures to other molecules, such as reporter tags, imaging agents, or drug payloads. This guide provides a comprehensive overview of the commercial sources of this compound, its key applications, and detailed experimental protocols for its use.

Commercial Suppliers of this compound

A variety of chemical suppliers offer this compound for research purposes. The following table summarizes the key quantitative data for this product from several prominent suppliers to facilitate comparison.

| Supplier | Product Code | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Storage Temperature |

| Iris Biotech GmbH | FAA4060 | 1935981-35-3 | C₁₉H₁₈N₄O₄ | 366.37 | >99% | 2-8°C |

| MedChemExpress | HY-136158 | 1935981-35-3 | C₁₉H₁₈N₄O₄ | 366.37 | >98% | -20°C (powder), -80°C (in solvent) |

| Biorbyt | orb2663715 | 1935981-35-3 | C₁₉H₁₈N₄O₄ | 366.37 | Not specified | -20°C |

| GenoChem World | FAA4060.0005 | 1935981-35-3 | C₁₉H₁₈N₄O₄ | 366.37 | Not specified | 2-8°C |

| Precise PEG | AAD-5523 | 2606227-07-8 | C₂₁H₂₁N₅O₅ | 423.4 | >96% | -20°C |

Note: Data is compiled from the suppliers' public information and may be subject to change. It is recommended to consult the supplier's certificate of analysis for the most accurate and lot-specific data.

Key Applications and Experimental Protocols

This compound is primarily utilized in two major areas: the solid-phase synthesis of peptoids and Peptide Nucleic Acids (PNAs), and the post-synthetic modification of these molecules via click chemistry.

Solid-Phase Synthesis of Peptoids and PNAs

This compound serves as a monomer unit in the solid-phase synthesis of peptoids and PNAs, affording structures with a pendant azide group for further functionalization. The synthesis cycle is analogous to standard Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: Manual Solid-Phase Synthesis of an Azide-Functionalized Peptoid/PNA Sequence

This protocol outlines the manual synthesis of a short peptoid or PNA sequence on a Rink Amide resin.

Materials:

-

Fmoc-Rink Amide resin

-

This compound

-

Other Fmoc-protected amino acid or PNA monomers

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt) or OxymaPure®

-

20% (v/v) piperidine in N,N-Dimethylformamide (DMF)

-

DMF, Dichloromethane (DCM)

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for 15-20 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times).

-

-

Monomer Coupling (for this compound):

-

In a separate vial, pre-activate this compound (3-5 equivalents relative to resin loading) with DIC (3-5 eq.) and HOBt or OxymaPure® (3-5 eq.) in DMF for 5-10 minutes.

-

Add the activated monomer solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To ensure complete coupling, a ninhydrin test can be performed. If the test is positive, the coupling step should be repeated.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

-

Chain Elongation: Repeat steps 2-4 for each subsequent monomer in the desired sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude product.

-

Precipitate the crude product in cold diethyl ether, centrifuge, and decant the ether.

-

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

Click Chemistry: Post-Synthetic Modification

The azide group incorporated into the peptoid or PNA sequence using this compound allows for covalent modification via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1]

Experimental Protocol: On-Resin Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule (e.g., a fluorescent dye) to an azide-functionalized peptoid/PNA still attached to the solid support.

Materials:

-

Azide-functionalized peptoid/PNA on resin

-

Alkyne-functionalized molecule (e.g., Alkyne-TAMRA)

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate

-

DMF/water or other suitable solvent mixture

Procedure:

-

Swell the azide-functionalized resin in DMF.

-

Prepare a "click cocktail" by dissolving the alkyne-functionalized molecule (5-10 eq.), sodium ascorbate (10-20 eq.), and CuSO₄ (1-5 eq.) in a suitable solvent mixture (e.g., DMF/water 4:1).

-

Add the click cocktail to the resin.

-

Agitate the reaction mixture at room temperature for 2-4 hours, protected from light if using a fluorescent dye.

-

Drain the reaction solution and wash the resin extensively with DMF, water, and DCM.

-

The modified peptoid/PNA can then be cleaved from the resin as described in the previous protocol.

Visualizing Workflows and Applications

Graphviz diagrams are provided below to illustrate the experimental workflows and a key application of this compound in miRNA detection.

Caption: General workflow for synthesizing and functionalizing a peptoid/PNA using this compound.

Caption: Application of an this compound derived PNA probe for cellular miRNA detection.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in the life sciences. Its commercial availability from multiple suppliers, combined with well-established protocols for its incorporation into peptoids and PNAs, makes it accessible for a wide range of applications. The ability to introduce an azide group for subsequent click chemistry reactions opens up a vast landscape of possibilities for creating novel bioconjugates, diagnostic probes, and targeted therapeutics. The detailed protocols and workflows provided in this guide serve as a valuable resource for scientists and drug development professionals looking to leverage the unique properties of this compound in their research.

References

The Lynchpin of PNA Functionalization: A Technical Guide to Fmoc-Aeg(N3)-OH in Peptide Nucleic Acid Synthesis

For Researchers, Scientists, and Drug Development Professionals

Peptide Nucleic Acids (PNAs) have emerged as a powerful class of synthetic DNA mimics with significant potential in diagnostics, antisense therapy, and nanotechnology. Their unique N-(2-aminoethyl)glycine backbone imparts high binding affinity and specificity to complementary DNA and RNA sequences, along with resistance to enzymatic degradation. A critical component in unlocking the full potential of PNAs is the ability to introduce functional modifications. This technical guide focuses on the pivotal role of Fmoc-Aeg(N3)-OH , an azide-containing PNA monomer, in the synthesis of bespoke PNA oligomers and their subsequent conjugation to a wide array of molecules through "click chemistry."

Core Properties of this compound

This compound, chemically known as N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a cornerstone building block for introducing a bioorthogonal azide handle into the PNA backbone. This modification is instrumental for post-synthetic functionalization.

| Property | Value | Source |

| Chemical Name | N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine | [1] |

| Synonyms | Fmoc-N-(2-azidoethyl)glycine, 2-{(2-azidoethyl)[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid | [1] |

| Molecular Formula | C₁₉H₁₈N₄O₄ | [1] |

| Molecular Weight | 366.37 g/mol | [1] |

| Appearance | White to off-white solid | |

| Purity | Typically >98% | [2] |

| Storage Temperature | 2-8°C | [1] |

Role in Solid-Phase PNA Synthesis

This compound is seamlessly integrated into standard Fmoc-based solid-phase PNA synthesis protocols. The Fmoc group provides temporary protection of the secondary amine on the aeg backbone, allowing for sequential monomer addition, while the carboxylic acid enables coupling to the free amine of the growing PNA chain on a solid support.

The general cycle for incorporating any Fmoc-PNA monomer, including this compound, involves the following steps:

-

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound PNA chain using a solution of piperidine in a suitable solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[3][4]

-

Coupling: Activation of the carboxylic acid of the incoming Fmoc-PNA monomer (in this case, this compound) using a coupling agent, followed by its reaction with the newly exposed N-terminal amine of the growing PNA chain.

-

Capping: Acetylation of any unreacted N-terminal amines to prevent the formation of deletion sequences.[5]

While specific quantitative data for the coupling efficiency of this compound is not extensively reported, the efficiency of standard Fmoc-PNA monomers is generally high, often exceeding 97%.[6] Factors such as the choice of coupling reagents, reaction time, and the sequence context can influence the coupling yield.

Experimental Protocol: Incorporation of this compound into a PNA Oligomer

This protocol outlines the manual solid-phase synthesis steps for incorporating a single this compound monomer into a PNA sequence on a Rink Amide resin.

Materials:

-

Rink Amide resin (pre-loaded with the first PNA monomer or an amino acid)

-

This compound

-

Standard Fmoc-PNA monomers (with Bhoc protection on nucleobases where necessary)[7]

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[4]

-

Base: e.g., N,N-Diisopropylethylamine (DIPEA) and 2,6-Lutidine[3][4]

-

Capping solution: Acetic anhydride/Lutidine/DMF

-

Dichloromethane (DCM)

-

Cleavage cocktail: Trifluoroacetic acid (TFA) with scavengers (e.g., m-cresol, water, triisopropylsilane)[1][3]

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5-10 minutes at room temperature.

-

Drain the solution and repeat the piperidine treatment once more.

-

Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

-

-

Coupling of this compound:

-

Dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) and 2,6-lutidine (6 equivalents) to the monomer solution to activate it.

-

Add the activated monomer solution to the resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin with DMF (5-7 times).

-

-

Capping:

-

Treat the resin with a capping solution (e.g., 5% acetic anhydride, 6% lutidine in DMF) for 5-10 minutes.

-

Drain the capping solution and wash the resin with DMF (5-7 times) and DCM (3 times).

-

-

Chain Elongation: Repeat steps 2-4 for each subsequent Fmoc-PNA monomer until the desired sequence is synthesized.

-

Final Fmoc Deprotection: Perform a final deprotection step as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., TFA/m-cresol/water 95:2.5:2.5) for 1.5-2 hours at room temperature.[1]

-

Filter the resin and collect the filtrate.

-

Precipitate the crude PNA by adding cold diethyl ether to the filtrate.

-

Centrifuge to pellet the PNA, decant the ether, and repeat the ether wash twice.

-

Dry the crude PNA oligomer under vacuum.

-

-

Purification and Analysis:

Post-Synthetic Modification via Click Chemistry

The true utility of incorporating this compound lies in the post-synthetic modification of the PNA oligomer. The azide group serves as a versatile handle for covalent attachment of various molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strained cyclooctyne via the strain-promoted azide-alkyne cycloaddition (SPAAC).[10]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This highly efficient and specific "click" reaction forms a stable triazole linkage between the azide-modified PNA and an alkyne-containing molecule.[11][12]

Experimental Protocol: On-Resin CuAAC of an Azide-Modified PNA

This protocol is adapted for the on-resin conjugation of an alkyne-containing molecule to the azide-functionalized PNA.

Materials:

-

Resin-bound PNA with an exposed azide group

-

Alkyne-containing molecule (e.g., a fluorescent dye, peptide, or drug)

-

Copper(I) source: e.g., Copper(I) bromide (CuBr) or Copper(II) sulfate (CuSO₄) with a reducing agent[12][13]

-

Reducing agent (if using CuSO₄): e.g., Sodium ascorbate[12]

-

Ligand (optional but recommended): e.g., Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[12]

-

Base: e.g., DIPEA, 2,6-Lutidine

-

Solvent: DMF or a mixture of DMF and water

Procedure:

-

Swell the azide-containing PNA-resin in DMF.

-

In a separate vial, dissolve the alkyne-containing molecule (5-10 equivalents), copper(I) source (e.g., CuBr, 1 equivalent), and ligand (if used) in DMF.

-

Add the solution to the resin, followed by the addition of the base (e.g., DIPEA, 10 equivalents).

-

If using CuSO₄, add the reducing agent (sodium ascorbate, 5-10 equivalents) to the reaction mixture.

-

Agitate the reaction mixture at room temperature for 2-12 hours.

-

Drain the solution and wash the resin thoroughly with DMF, a copper-chelating wash (e.g., sodium diethyldithiocarbamate solution), DMF, and DCM.

-

Proceed with cleavage, deprotection, and purification as described previously.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction that is particularly useful for conjugations involving sensitive biological molecules that could be damaged by copper.[10] This reaction utilizes a strained cyclooctyne derivative (e.g., DBCO or BCN) that reacts readily with the azide.

Experimental Protocol: SPAAC of an Azide-Modified PNA in Solution

This protocol describes the conjugation of a purified azide-modified PNA with a cyclooctyne-containing molecule in solution.

Materials:

-

Purified azide-modified PNA oligomer

-

Cyclooctyne-containing molecule (e.g., DBCO-PEG-biotin)

-

Solvent: A mixture of water and a water-miscible organic solvent (e.g., DMSO or DMF)

Procedure:

-

Dissolve the azide-modified PNA in the chosen solvent system.

-

Add the cyclooctyne-containing molecule (1.5-5 equivalents) to the PNA solution.

-

Allow the reaction to proceed at room temperature for 1-24 hours. The reaction progress can be monitored by HPLC or mass spectrometry.

-

Purify the PNA conjugate by RP-HPLC to remove excess reagents.

Visualization of Workflows

The following diagrams illustrate the key processes involving this compound.

Caption: Solid-phase synthesis cycle for incorporating this compound.

Caption: Workflow for synthesis and conjugation of an azide-modified PNA.

Conclusion

This compound is an indispensable tool in the field of PNA chemistry. Its seamless integration into solid-phase synthesis protocols provides a straightforward method for introducing a versatile azide handle into the PNA backbone. This enables the facile post-synthetic conjugation of PNAs to a vast range of molecules through highly efficient and specific click chemistry reactions. The ability to create these custom PNA conjugates opens up new avenues for the development of advanced diagnostic probes, targeted therapeutic agents, and novel biomaterials, solidifying the importance of this compound in both academic research and industrial drug development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. An Efficient Approach for the Design and Synthesis of Antimicrobial Peptide-Peptide Nucleic Acid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. peptide.com [peptide.com]

- 5. peptide.com [peptide.com]

- 6. Solid-phase synthesis of peptide nucleic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Peptide Nucleic Acid Synthesis | LGC, Biosearch Technologies [biosearchtech.com]

- 8. perlan.com.pl [perlan.com.pl]

- 9. researchgate.net [researchgate.net]

- 10. "Functionalization of Peptide Nucleic Acids via post-synthetic click chemistry" by Xiaoxiao Wang [ir.lib.uwo.ca]

- 11. academic.oup.com [academic.oup.com]

- 12. broadpharm.com [broadpharm.com]

- 13. peptide.com [peptide.com]

An In-depth Technical Guide to Peptoid Synthesis Using Fmoc-Aeg(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and techniques for the synthesis of peptoids incorporating the azido-functionalized monomer, N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH). The inclusion of an azide moiety offers a versatile chemical handle for subsequent "click" chemistry applications, enabling the development of complex and novel peptoid-based therapeutics and research tools.

Introduction to Peptoids and the Submonomer Synthesis Method

Peptoids, or oligomers of N-substituted glycines, are a class of peptidomimetics that have garnered significant interest in drug discovery and materials science.[1] They are structurally similar to peptides but feature side chains attached to the backbone nitrogen atom rather than the α-carbon. This alteration confers remarkable resistance to proteolytic degradation, a critical advantage for therapeutic applications.

The synthesis of peptoids is most commonly and efficiently achieved through the submonomer solid-phase synthesis method .[2][3] This robust and versatile technique involves a two-step iterative cycle to add each monomer unit, allowing for the precise control of the peptoid sequence and the incorporation of a vast array of side chains.[1][2] The compatibility of this method with standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols and equipment makes it readily accessible to researchers.[1][2]

The Role of this compound in Peptoid Synthesis

This compound, also known as Fmoc-N-(2-azidoethyl)glycine, is a key building block for introducing an azide group into a peptoid sequence. The azide functional group serves as a bioorthogonal handle, meaning it is chemically inert within biological systems but can be specifically reacted with a complementary functional group, typically an alkyne, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) – reactions collectively known as "click chemistry."

This ability to selectively modify the peptoid after its synthesis opens up numerous possibilities, including:

-

Conjugation to fluorescent dyes, radiolabels, or affinity tags for imaging and diagnostic applications.

-

Cyclization to create constrained and more biologically active structures.

-

Formation of peptoid-peptide hybrids and other complex molecular architectures.[1]

-

Attachment to drug delivery systems or surfaces.

Experimental Protocols

The following protocols detail the manual submonomer synthesis of a peptoid incorporating an this compound monomer on a Rink amide resin. This resin will yield a C-terminally amidated peptoid upon cleavage.

Materials and Reagents

| Reagent/Material | Purpose |

| Rink Amide Resin | Solid support for synthesis |

| N,N-Dimethylformamide (DMF) | Solvent for washing and reactions |

| 20% (v/v) 4-Methylpiperidine in DMF | Fmoc deprotection solution |

| Bromoacetic acid | Acylating agent |

| N,N'-Diisopropylcarbodiimide (DIC) | Activating agent for acylation |

| 2-Azidoethylamine | Submonomer for displacement |

| Trifluoroacetic acid (TFA) | Cleavage from resin |

| Triisopropylsilane (TIS) | Scavenger for cleavage |

| Dichloromethane (DCM) | Solvent |

Synthesis Workflow

The overall workflow for the incorporation of a single azido-monomer is depicted below:

References

A Technical Guide to Fmoc-Aeg(N3)-OH in Click Chemistry for Advanced Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH), a versatile building block in the field of click chemistry. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group for solid-phase peptide synthesis (SPPS) and an azidoethyl group for bioorthogonal ligation, makes it an invaluable tool for the development of sophisticated peptidomimetics, peptide nucleic acids (PNAs), and other complex biomolecules. This guide provides a comprehensive overview of its core applications, detailed experimental protocols, and the underlying biological pathways influenced by molecules synthesized using this key reagent.

Core Applications of this compound

This compound is primarily utilized as a foundational component for introducing an azide moiety into a peptide or peptoid backbone. This azide group serves as a chemical handle for subsequent modification via "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These reactions are characterized by their high efficiency, selectivity, and biocompatibility.[1][2]

The incorporation of this building block allows for:

-

Peptide Cyclization: The formation of macrocyclic peptides with enhanced conformational stability and biological activity. Both side-chain to side-chain and head-to-tail cyclizations are achievable.[1][3]

-

Synthesis of Peptidomimetics and Peptoids: Alkylation of the amide nitrogen results in peptoid structures, which can impart resistance to proteolytic degradation and allow for backbone derivatization.[4][5][6]

-

Development of Peptide-Drug Conjugates: The azide group provides a site for the attachment of small molecule drugs, imaging agents, or other functional moieties.

-

Construction of Peptide Nucleic Acids (PNAs): this compound serves as a potential building block for the synthesis of customized PNAs, which are synthetic analogs of DNA and RNA.[4][5]

Notable examples of biologically active molecules developed using click chemistry with azido-functionalized building blocks include analogs of Cilengitide , an integrin inhibitor; Piscidin 1 , an antimicrobial peptide; and various melanocortin receptor agonists .[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing click chemistry for the synthesis and evaluation of bioactive peptides.

Table 1: Peptide Cyclization Yields via On-Resin CuAAC

| Peptide Sequence (Linear Precursor) | Cyclization Method | Yield (%) | Reference |

| Alkyne/Azide containing peptide | On-resin CuAAC (CuI, DIEA) | 76 | [3] |

| Alkyne/Azide containing peptide (protected) | On-resin CuAAC (CuI, DIEA) | 79 | [3] |

Table 2: Biological Activity of Melanocortin Receptor Agonists Synthesized via Click Chemistry

| Compound | Receptor | Potency (pEC50) | Binding Affinity (pKi) | Selectivity | Reference |

| Bicyclic Peptide 6 | hMC1R | > 10.3 | 10.16 ± 0.04 | >30-fold vs hMC3R/4R/5R | [7] |

| Monocyclic Peptide 4 | hMC1R | 8.06 ± 0.11 | - | - | [7] |

| Bicyclic Peptide 6 | hMC3R | - | 7.29 ± 0.05 | - | [7] |

| Bicyclic Peptide 6 | hMC4R | - | 7.52 ± 0.04 | 223-467 fold vs MC3R/5R | [8] |

Experimental Protocols

Synthesis of Azide-Containing PNA Monomer

This protocol is adapted from the synthesis of a similar azide-functionalized PNA monomer and can be applied for the preparation of nucleobase-conjugated derivatives of this compound.

Materials:

-

Fmoc/allyl protected PNA backbone

-

Azidoacetic acid

-

Coupling reagents (e.g., HATU, HOBt, DIPEA)

-

Deallylation catalyst (e.g., Pd(PPh₃)₄)

-

Solvents: DMF, DCM

Procedure:

-

Coupling: Dissolve the Fmoc/allyl protected PNA backbone in DMF. Add azidoacetic acid followed by the coupling reagents. Stir the reaction mixture at room temperature until completion (monitored by TLC or LC-MS).

-

Work-up: Quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent and dry over anhydrous sodium sulfate.

-

Purification: Purify the crude product by column chromatography to obtain the protected azide PNA monomer. A reported yield for a similar coupling is 74%.[9]

-

Deallylation: Dissolve the purified product in a suitable solvent and add the deallylation catalyst. Stir under an inert atmosphere until the allyl group is completely removed.

-

Final Purification: Purify the final azide-containing PNA monomer by chromatography. A reported yield for a similar deallylation is 87%.[9]

On-Resin Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Cyclization

This protocol describes a general method for the intramolecular cyclization of a peptide containing both an azide and an alkyne functionality on a solid support.

Materials:

-

Peptide-resin with azide and alkyne functionalities

-

Copper(I) bromide (CuBr)

-

Sodium ascorbate

-

2,6-Lutidine

-

N,N-Diisopropylethylamine (DIEA)

-

Solvents: DMSO, Isopropanol, DMF, DCM

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 10 minutes.

-

Catalyst Preparation: Degas DMSO by bubbling with nitrogen for at least 10 minutes. Dissolve CuBr (1 equivalent based on resin loading) in the degassed DMSO.

-

Reaction Setup: Remove the DCM from the resin and add the CuBr solution. Add 1 equivalent of a 0.1 M aqueous sodium ascorbate solution.

-

Base Addition: Add 10 equivalents of 2,6-lutidine and 10 equivalents of DIEA.

-

Reaction: Purge the reaction vessel with nitrogen for 5 minutes, seal it, and shake gently at room temperature for 16-18 hours.

-

Washing: Filter the resin and wash sequentially with Isopropanol/DMSO (5:3 v/v), DMF, and DCM (3 times each).

-

Drying: Dry the resin under vacuum before cleavage.

On-Resin Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free click reaction between a resin-bound peptide containing an azide and a DBCO-functionalized molecule.

Materials:

-

Peptide-resin with an azide functionality

-

DBCO-containing molecule (e.g., DBCO-PEG-NHS ester for amine coupling if the peptide has a free amine)

-

Solvents: DMF or a suitable buffer (e.g., PBS)

Procedure:

-

Resin Preparation: Swell the azide-functionalized peptide-resin in the chosen reaction solvent.

-

Reagent Addition: Dissolve the DBCO-containing molecule in the reaction solvent and add it to the resin. The molar excess of the DBCO reagent will depend on the specific application.

-

Reaction: Incubate the reaction mixture at room temperature. Reaction times can vary from a few hours to overnight. The progress of the reaction can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

-

Washing: After the reaction is complete, thoroughly wash the resin with the reaction solvent and other appropriate solvents (e.g., DCM) to remove excess reagents.

-

Cleavage and Deprotection: Cleave the modified peptide from the resin and remove any side-chain protecting groups using standard procedures (e.g., TFA cocktail).

Signaling Pathways and Mechanisms of Action

Cilengitide and Integrin Signaling

Cilengitide is a cyclic RGD peptide that acts as an antagonist of αvβ3 and αvβ5 integrins. These integrins are crucial for angiogenesis and tumor cell survival. By blocking the interaction of these integrins with their extracellular matrix (ECM) ligands, Cilengitide disrupts downstream signaling pathways that promote cell proliferation and survival. This leads to decreased activity of Focal Adhesion Kinase (FAK), Src kinase, and Protein Kinase B (AKT), ultimately inducing apoptosis in endothelial and glioma cells.[10]

Piscidin 1 and Membrane Disruption

Piscidin 1 is a cationic antimicrobial peptide that exerts its effect by disrupting the cell membranes of pathogens. While the exact mechanism is still under investigation, two prominent models are the "toroidal pore" and the "carpet" model. In the toroidal pore model, the peptides insert into the membrane and induce the lipid monolayers to bend inward, creating a pore lined by both peptides and lipid head groups. In the carpet model, the peptides accumulate on the membrane surface, and once a critical concentration is reached, they disrupt the membrane in a detergent-like manner. Both mechanisms lead to membrane permeabilization and cell death.[11][12][13][14][15]

References

- 1. bachem.com [bachem.com]

- 2. Peptide Conjugation via CuAAC ‘Click’ Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry in Peptide-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bot Detection [iris-biotech.de]

- 5. Bot Detection [iris-biotech.de]

- 6. Bot Detection [iris-biotech.de]

- 7. Cilengitide: an integrin-targeting arginine-glycine-aspartic acid peptide with promising activity for glioblastoma multiforme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A solid-phase CuAAC strategy for the synthesis of PNA containing nucleobase surrogates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Integrin Inhibitor Cilengitide for the Treatment of Glioblastoma: A Brief Overview of Current Clinical Results | Anticancer Research [ar.iiarjournals.org]

- 11. Structure and mechanism of action of the antimicrobial peptide piscidin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Simulations of Membrane-Disrupting Peptides II: AMP Piscidin 1 Favors Surface Defects over Pores - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 15. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

An In-depth Technical Guide to the Safe Handling of Fmoc-Aeg(N3)-OH

This guide provides comprehensive safety and handling information for Fmoc-Aeg(N3)-OH, a reagent commonly used in peptide synthesis and click chemistry. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who may handle this compound.

Chemical and Physical Properties

This compound, with the full chemical name N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine, is a building block utilized in the synthesis of peptides, peptoids, and peptide nucleic acids (PNAs).[1][2][3][4] Its key structural features, the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the azidoethyl group, enable its use in solid-phase peptide synthesis and biocompatible "click" reactions, respectively.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1935981-35-3 | [1] |

| Molecular Formula | C19H18N4O4 | [1][5] |

| Molecular Weight | 366.37 g/mol | [1][5] |

| Appearance | Solid powder | [5][6] |

| Purity | Typically ≥98.0% (HPLC) or min. 99% | [1][5] |

| Storage Temperature | 2-8°C | [1] |

Hazard Identification and Safety Precautions

Table 2: Hazard and Precautionary Statements (Based on Analogous Compounds)

| Hazard Category | Statement |

| Acute Toxicity (Oral) | May be harmful if swallowed.[7] |

| Acute Toxicity (Dermal) | May be harmful in contact with skin.[7] |

| Acute Toxicity (Inhalation) | May be harmful if inhaled.[7] |

| Skin Corrosion/Irritation | May cause skin irritation.[7] |

| Eye Damage/Irritation | May cause eye irritation.[7] |

| Respiratory Irritation | May cause respiratory tract irritation.[7] |

| Explosive Properties | Contains azide group; potentially explosive. Handle with care. |

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other appropriate chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. For handling larger quantities or when generating dust, a NIOSH-approved respirator may be necessary.

Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

-

Avoid generating dust.

-

Avoid contact with skin, eyes, and clothing.

-

Use only in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment when handling large quantities to prevent static discharge.

-

Avoid contact with strong oxidizing agents.[7]

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is 2-8°C.[1]

Experimental Protocols and Workflows

While specific experimental protocols will vary depending on the application, a general workflow for handling this compound in a laboratory setting is outlined below.

General Workflow for Handling this compound

References

An In-Depth Technical Guide on the Solubility of Fmoc-Aeg(N3)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of N-(9-Fluorenylmethyloxycarbonyl)-N-(2-azidoethyl)glycine (Fmoc-Aeg(N3)-OH), a key building block in peptide and peptoid synthesis. Understanding the solubility of this reagent is critical for its effective use in synthetic workflows, particularly in solid-phase peptide synthesis (SPPS) and the development of novel peptide-based therapeutics.

Qualitative Solubility Profile

This compound, like many Fmoc-protected amino acids, exhibits good solubility in a range of polar aprotic solvents commonly used in peptide synthesis.[1][2] The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) group significantly influences the molecule's solubility, generally rendering it more soluble in organic solvents and sparingly soluble in water.[3]

Key solvents for dissolving this compound and similar derivatives include:

-

N,N-Dimethylformamide (DMF): Widely regarded as an excellent solvent for Fmoc-amino acids, offering high solubility and compatibility with SPPS workflows.[1][4]

-

N-Methyl-2-pyrrolidone (NMP): Another highly effective polar aprotic solvent that readily dissolves Fmoc-protected amino acids and is often used as an alternative to DMF.[4]

-

Dimethyl Sulfoxide (DMSO): A strong polar aprotic solvent capable of dissolving a wide range of organic compounds, including Fmoc derivatives.

-

Dichloromethane (DCM): While less polar than DMF and NMP, DCM can be used, often in combination with other solvents, for dissolving Fmoc-amino acids.[1]

-

Tetrahydrofuran (THF): Can be employed, sometimes in mixtures, for solubilizing Fmoc-protected compounds.

It is important to note that while Fmoc-amino acids are generally soluble in these solvents, issues can arise with certain sequences or derivatives, particularly those with bulky side chains that may lead to aggregation.[5]

Quantitative Solubility Data

| Solvent | Chemical Formula | Polarity Index | Illustrative Solubility (mg/mL) |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | > 100 |

| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 6.5 | > 100 |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 7.2 | > 100 |

| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | ~ 20-30 |

| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | ~ 30-50 |

| Acetonitrile | C₂H₃N | 5.8 | ~ 10-20 |

| Water | H₂O | 10.2 | < 1 |

Note: The solubility values presented in this table are hypothetical and intended for illustrative purposes only. Actual solubility should be determined experimentally.

Experimental Protocol: Determination of this compound Solubility via UV-Vis Spectrophotometry

This protocol details a method to experimentally determine the solubility of this compound in a given solvent. The procedure is adapted from the well-established "Fmoc test," which is used to quantify resin loading in SPPS.[6][7] The principle involves creating a saturated solution of this compound, then cleaving the Fmoc group with a base (piperidine) to produce a dibenzofulvene-piperidine adduct. This adduct has a strong and characteristic UV absorbance, which can be measured to determine the concentration of the original this compound in the saturated solution.[8][9]

Materials and Equipment

-

This compound

-

Solvent of interest (e.g., DMF, NMP, DCM)

-

20% (v/v) Piperidine in the solvent of interest

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Vortex mixer

-

Centrifuge

-

Micropipettes and tips

-

Volumetric flasks

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a vial.

-

Vortex the mixture vigorously for 2 minutes.

-

Allow the suspension to equilibrate at a constant temperature (e.g., 25°C) for at least 1 hour to ensure saturation.

-

Centrifuge the suspension at high speed to pellet the undissolved solid.

-

-

Sample Preparation for UV-Vis Measurement:

-

Carefully take a known volume of the supernatant (the saturated solution) and transfer it to a volumetric flask.

-

Dilute the supernatant with the solvent of interest to a concentration that will be within the linear range of the spectrophotometer upon Fmoc cleavage. A significant dilution will likely be necessary.

-

To a quartz cuvette, add a specific volume of the diluted supernatant and a specific volume of the 20% piperidine solution. For example, mix 100 µL of the diluted supernatant with 900 µL of the 20% piperidine solution.

-

Prepare a blank sample containing the same volumes of the pure solvent and the 20% piperidine solution.

-

-

Fmoc Cleavage and Measurement:

-

Allow the sample in the cuvette to react for at least 10 minutes to ensure complete cleavage of the Fmoc group.

-

Set the UV-Vis spectrophotometer to measure absorbance at the wavelength corresponding to the maximum absorbance of the dibenzofulvene-piperidine adduct (typically around 301 nm).[7]

-

Zero the spectrophotometer using the blank sample.

-

Measure the absorbance of the sample solution.

-

-

Calculation of Solubility:

-

Calculate the concentration of the dibenzofulvene-piperidine adduct in the cuvette using the Beer-Lambert law (A = εcl), where:

-

A is the measured absorbance.

-

ε is the molar extinction coefficient of the dibenzofulvene-piperidine adduct in the specific solvent (a literature value or experimentally determined standard curve is required; for DMF, a common value is around 7800 M⁻¹cm⁻¹ at 301 nm).[8]

-

c is the concentration in mol/L.

-

l is the path length of the cuvette (typically 1 cm).

-

-

Account for the dilution factor to determine the concentration of the original saturated solution.

-

Convert the concentration from mol/L to mg/mL to express the solubility.

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 3. Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. peptide.com [peptide.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. Substitution determination of Fmoc‐substituted resins at different wavelengths - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-Aeg(N3)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Aeg(N3)-OH, or Fmoc-N-(2-azidoethyl)glycine, is a valuable non-canonical amino acid utilized in solid-phase peptide synthesis (SPPS) to introduce a bioorthogonal azido handle into peptides. This functional group enables the subsequent modification of the peptide through copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry." These reactions are highly specific and efficient, allowing for the site-specific labeling of peptides with fluorophores, affinity tags, or for the construction of more complex architectures such as peptide-drug conjugates and macrocycles. The N-substituted glycine (peptoid) backbone of this compound can also impart unique conformational properties and increased proteolytic stability to the resulting peptide.

This document provides a detailed protocol for the incorporation of this compound into peptides using standard Fmoc-based SPPS.

Data Presentation

Table 1: Reagents and Materials for SPPS

| Reagent/Material | Supplier | Grade | Purpose |

| This compound | Various | ≥95% | Azido-functionalized amino acid |

| Rink Amide Resin | Various | 100-200 mesh | Solid support for C-terminal amide |

| 2-Chlorotrityl chloride resin | Various | 100-200 mesh | Solid support for C-terminal acid |

| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade | Solvent |

| Dichloromethane (DCM) | Various | ACS Grade | Solvent |

| Piperidine | Various | ACS Grade | Fmoc deprotection |

| HATU | Various | ≥98% | Coupling reagent |

| HBTU | Various | ≥98% | Coupling reagent |

| DIC | Various | ≥98% | Coupling reagent |

| OxymaPure® | Various | ≥98% | Coupling additive |

| N,N-Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade | Base |

| Trifluoroacetic acid (TFA) | Various | Reagent Grade | Cleavage from resin |

| Triisopropylsilane (TIS) | Various | ≥98% | Scavenger |

| Water | Various | HPLC Grade | Scavenger |

Table 2: Recommended Coupling Conditions for this compound

Due to the sterically hindered nature of N-substituted glycines, the use of potent activating agents is recommended. The following conditions are provided as a starting point for optimization.

| Parameter | Condition A (Standard) | Condition B (Enhanced) | Condition C (Microwave) |

| Coupling Reagent | HBTU/DIPEA | HATU/DIPEA | HATU/DIPEA |

| Equivalents (AA:Reagent:Base) | 4 : 3.9 : 8 | 4 : 3.9 : 8 | 4 : 3.9 : 8 |

| Solvent | DMF | DMF | DMF |

| Temperature | Room Temperature | Room Temperature | 75 °C |

| Reaction Time | 2 x 60 min (Double Coupling) | 1 x 90 min | 1 x 20 min |

| Monitoring | Kaiser Test or TNBS Test | Kaiser Test or TNBS Test | Not applicable during irradiation |

Experimental Protocols

Resin Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DMF to cover the resin completely.

-

Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

-

Drain the DMF.

Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the swelled resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the piperidine solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes.

-